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SCORPIO-SR Phase 3 Trial Results

The SCORPIO-SR trial was a pivotal Phase 2/3, multicenter, randomized, double-blind, placebo-controlled
study conducted in Asia. It evaluated ensitrelvir in non-hospitalized patients with mild-to-moderate COVID-

19 within 120 hours of symptom onset [1].

¢ Official Title: A phase 2/3 study of S-217622 in participants with SARS-CoV-2 infection (SCORPIO-
SR)

e Primary Endpoint: Time to sustained resolution of five characteristic COVID-19 symptoms
(stuffy/runny nose, sore throat, cough, feeling hot/feverish, and low energy/tiredness).

e Key Secondary Endpoints: Change from baseline in SARS-CoV-2 viral RNA on Day 4 and time to
first negative SARS-CoV-2 viral titer.

The table below summarizes the core efficacy and safety outcomes from the SCORPIO-SR trial and

subsequent analyses:

Trial Component &
Outcome

Result Details

Symptom Resolution  Significant reduction in time to resolution of 5 symptoms vs. placebo in
(Primary) predominantly vaccinated population [2].

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s11223161?utm_src=pdf-body
https://www.smolecule.com/products/s11223161?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949372/
https://www.shionogi.com/us/en/news/2025/03/late-breaking-at-croi-2025-scorpio-pep-phase-3-trial-ensitrelvir-is-the-first-and-only-covid-19-oral-antiviral-to-demonstrate-prevention-of-covid-19-as-post-exposure-prophylaxis.html
https://www.smolecule.com/products/s11223161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Trial Component & .
Result Details

Outcome

Antiviral Efficacy Significant reduction in viral RNA and faster time to negative viral titer vs.
placebo [2].

Safety & Tolerability Most adverse events (AEs) were mild. No deaths reported. Common AEs:
temporary decrease in high-density lipoprotein and increased blood
triglycerides [2].

Treatment-Emergent  In a sub-study, 3CLpro mutations (M49L/I, S144A) were detected in 9.3% of

Mutations ensitrelvir-treated patients. Median time to symptom resolution was
comparable between patients with and without these mutations (158.8 vs.
189.7 hours) [3].

Post-Exposure Separate Phase 3 trial demonstrated 67% relative risk reduction in developing

Prophylaxis symptomatic COVID-19 after household exposure vs. placebo at Day 10 [2].
(SCORPIO-PEP)

Comparison with Other Antiviral Mechanisms

Ensitrelvir belongs to a different drug class than the initially approved COVID-19 antivirals. The following

table compares its profile with other common antiviral mechanisms.

Ensitrelvir Nirmatrelvir/ritonavir L Remdesivir
Feature . Molnupiravir
(Xocova) (Paxlovid) (Veklury)
Target | 3CLpro inhibitor 3CLpro inhibitor [5] RdRp inhibitor RdRp inhibitor
Mechanism [4] (induces viral [5]
RNA mutations)
[3]
Route of Oral [1] Oral [6] Oral [6] Intravenous [6]
Administration
Reported N/A Clinical recovery: 96.9%  Clinical recovery: Clinical
Efficacy (Real- (combined with other 96.9% recovery:
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Ensitrelvir Nirmatrelvir/ritonavir L Remdesivir
Feature . Molnupiravir
(Xocova) (Paxlovid) (Veklury)
World) antivirals) [6] (combined with 96.9%
other antivirals) (combined with
[6] other
antivirals) [6]
Notable Safety No taste Booster ritonavir causes  Not Requires IV
Profile disturbance; well-  significant drug-drug recommended infusion over 3
tolerated, similar interactions [5]. for pregnant days [6].
to placebo in patients or those
global study [4]. under 18 [5].
Unique No boosting Extensive real-world Oral Established
Advantages agent; potential data [6]. administration efficacy across

for fewer drug
interactions;
proven post-
exposure

prophylaxis effect

[2].

Detailed Experimental Protocols

[6].

For research reproducibility, here are the methodologies from key studies:

care settings

[6].

¢ Viral RNA Quantification (SCORPIO-SR): The amount of SARS-CoV-2 viral RNA was measured
from nasopharyngeal swabs using RT-gPCR. The change from baseline in the amount of viral RNA
on Day 4 was a key secondary endpoint [1].

¢ Viral Titer Measurement (In Vitro): In the resistance monitoring sub-study, the phenotypic impact of
3CLpro mutations was assessed using recombinant SARS-CoV-2 viruses. Viral titre reductions were

measured in vitro to determine changes in susceptibility to ensitrelvir [3].
¢ Real-World Comparative Study: A 2023 real-life study in Italy compared early antiviral treatments
(Nirmatrelvir/ritonavir, Molnupiravir, Remdesivir) in outpatients. To control for confounding factors, the
researchers used a propensity score technique with inverse probability of treatment weighting
(IPTW). A survey-weighted Cox regression model was then fitted with hospital admission or death
versus clinical recovery as the primary outcome [6].
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Mechanism of Action & Trial Workflow

The diagrams below illustrate ensitrelvir's mechanism of action within the SARS-CoV-2 replication cycle

and the design of the SCORPIO-SR clinical trial.
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Diagram 1: Ensitrelvir's Mechanism of Action as a 3CL Protease Inhibitor

Diagram 1 illustrates how ensitrelvir, as a 3CL protease inhibitor, disrupts a critical early step in the viral life

cycle. By binding to and inhibiting the 3CL protease, it prevents the cleavage of the viral polyprotein into
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functional units, thereby halting the production of viable new virus particles [4].
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Diagram 2: SCORPIO-SR Phase 3 Clinical Trial Workflow

Diagram 2 outlines the design of the SCORPIO-SR trial, highlighting the randomization to different dosing
regimens, the 5-day treatment period, and the assessment of both clinical (symptom resolution) and

virological (viral RNA/titer) endpoints [1].

Interpretation for Researchers & Future Directions

¢ Clinical Significance of Data: The robust antiviral activity, coupled with a well-tolerated profile and
lack of a pharmacokinetic booster, makes ensitrelvir a promising candidate, especially for patients
with polypharmacy [4]. Its proven efficacy as post-exposure prophylaxis is a unique and significant
advantage [2].

¢ Addressing Mixed Symptomatic Endpoints: The scientific community continues to debate the most
relevant endpoints for mild COVID-19 trials in highly immune populations. The choice of sustained vs.
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first-day resolution, and the number of symptoms tracked, significantly impacts outcomes [4].

e Future Research Directions: Key areas for further study include the clinical impact of the identified
3CLpro mutations (M49L, S144A) on long-term drug efficacy and viral fithess, which requires ongoing
surveillance [3]. Furthermore, results from ongoing studies, such as those in hospitalized patients
(STRIVE platform) and pediatric populations, are eagerly awaited [4] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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